ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate
Description
Ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate is a heterocyclic compound featuring a 1,2,4-triazin-3,5-dione core substituted with a sulfanyl (-S-) group at the 6-position, which is further linked to a hexanoate ethyl ester (Fig. 1).
Properties
CAS No. |
87202-56-0 |
|---|---|
Molecular Formula |
C11H17N3O4S |
Molecular Weight |
287.34 g/mol |
IUPAC Name |
ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate |
InChI |
InChI=1S/C11H17N3O4S/c1-3-5-6-7(10(16)18-4-2)19-9-8(15)12-11(17)14-13-9/h7H,3-6H2,1-2H3,(H2,12,14,15,17) |
InChI Key |
PJAKCSDMFBSXFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)OCC)SC1=NNC(=O)NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate typically involves the reaction of 3,5-dioxo-1,2,4-triazine with an appropriate thiol and ethyl hexanoate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 70-80°C to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield dihydrotriazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex triazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, affecting their function. The exact pathways and targets are still under investigation, but the compound’s ability to form stable complexes with biological molecules is a key aspect of its mechanism .
Comparison with Similar Compounds
Triazine-Based Sulfonylurea Herbicides ()
Several methyl ester derivatives of sulfonylurea herbicides share structural motifs with the target compound, particularly the triazine ring and sulfur linkages. Key examples include:
| Compound Name | Core Structure | Functional Groups | Application |
|---|---|---|---|
| Metsulfuron methyl ester | 1,3,5-Triazin-2-yl | Sulfonylurea, methoxy, methyl | Herbicide |
| Ethametsulfuron methyl ester | 1,3,5-Triazin-2-yl | Sulfonylurea, ethoxy, methylamino | Herbicide |
| Target Compound | 1,2,4-Triazin-3,5-dione | Sulfanyl, hexanoate ethyl ester | Unknown (research focus) |
Key Differences :
- Triazine Substitution : The target compound’s 1,2,4-triazin-3,5-dione core differs from the 1,3,5-triazine rings in sulfonylurea herbicides, which are critical for herbicidal activity via acetolactate synthase inhibition .
- Linkage Type : The sulfanyl (-S-) group in the target compound contrasts with sulfonyl (-SO₂-) bridges in herbicides, likely altering reactivity and biological interactions.
Sulfanyl-Substituted Heterocycles ()
Compounds such as 2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole demonstrate structural parallels in sulfur-heterocycle linkages:
| Feature | Target Compound | Quinazolin-4-one Derivative |
|---|---|---|
| Core Heterocycle | 1,2,4-Triazin-3,5-dione | Quinazolin-4-one |
| Sulfanyl Attachment | At 6-position of triazine | At quinazoline 2-position |
| Side Chain | Hexanoate ethyl ester | Phenylethyl and isoindole groups |
Functional Implications :
- The sulfanyl group in both compounds may facilitate nucleophilic substitution or redox reactions.
Pharmaceutical Sulfanyl Derivatives ()
Montelukast, a leukotriene receptor antagonist, contains a sulfanyl group critical for binding:
- Montelukast Structure: Features a sulfanyl linkage between a cyclopropylacetic acid moiety and a chloroquinoline group.
- Comparison : Unlike montelukast’s complex stereochemistry and carboxylic acid group, the target compound’s simpler triazine core and ester side chain may limit direct pharmacological overlap but highlight sulfur’s versatility in drug design .
Research Findings and Gaps
- Herbicide Analogues: Sulfonylurea herbicides () demonstrate that triazine ring substitution patterns dictate specificity. The target compound’s 1,2,4-triazin-3,5-dione system may lack herbicidal activity but could exhibit novel enzyme inhibition profiles.
- Data Limitations: No direct data on the target compound’s physicochemical properties (e.g., solubility, logP) or bioactivity are available in the provided evidence, necessitating experimental validation.
Biological Activity
Ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate is a compound of interest due to its potential biological activities linked to its unique structural features. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of triazine derivatives characterized by the presence of a triazine ring and a sulfanyl group. Its molecular formula is with a molecular weight of approximately 343.44 g/mol. The structure includes functional groups that are known to interact with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dioxo-1,2,4-triazine with an appropriate thiol compound under basic conditions. The reaction can be optimized for yield and purity using techniques like recrystallization or chromatography .
Antimicrobial Activity
Research indicates that compounds with similar triazine structures exhibit significant antimicrobial properties. For instance, derivatives of triazine have been shown to inhibit bacterial growth and possess antifungal activity. This compound is hypothesized to share these properties due to its structural similarities.
Table 1: Antimicrobial Activity of Triazine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazine A | E. coli | 32 µg/mL |
| Triazine B | S. aureus | 16 µg/mL |
| Ethyl Hexanoate | Various | TBD |
Anticancer Potential
Studies have suggested that triazine derivatives can act as anticancer agents by inhibiting specific enzymes involved in cancer cell proliferation. This compound may exert similar effects by targeting pathways critical for tumor growth .
Case Study:
In a study examining the cytotoxic effects of various triazines on cancer cell lines (e.g., MCF-7 breast cancer cells), it was found that certain derivatives significantly reduced cell viability at concentrations as low as 10 µM. This compound is currently under investigation for its potential in this area.
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Protein-Ligand Interactions: It can bind to specific proteins or receptors, modulating their activity.
- Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to induce oxidative stress in target cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
